3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Arrhythmic Activity
In a study by Abdel‐Aziz et al. (2009), the synthesis of certain piperidine-based derivatives, including compounds structurally related to the specified compound, demonstrated significant anti-arrhythmic activity. This suggests potential applications in the development of anti-arrhythmic drugs (Abdel‐Aziz et al., 2009).
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, including structures related to the specified compound. These compounds exhibited antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the specified compound, as a new anti-mycobacterial chemotype. The study synthesized several derivatives and assessed their anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Pancholia et al., 2016).
Antimicrobial Activity of Thiazolidinone Derivatives
In research conducted by Patel et al. (2012), a novel series of thiazolidinone derivatives were synthesized, which included structures related to the specified compound. These compounds were evaluated for antimicrobial activity against various bacteria and fungi, indicating their potential in antimicrobial drug development (Patel et al., 2012).
Electrochemical Study of Anticancer Activity
Jovanović et al. (2019) studied the electrochemical behavior of benzimidazole derivatives, which are structurally similar to the specified compound. The study focused on their potential antitumor properties, indicating applications in cancer research (Jovanović et al., 2019).
Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents
Another study by Patel et al. (2012) synthesized thiazolidinone derivatives based on s-triazine, structurally related to the specified compound. These compounds were also evaluated for their antimicrobial activity against several bacterial and fungal species (Patel et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of benzimidazole, which is known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets
Result of Action
Some benzimidazole derivatives have been shown to have antitumor activity, suggesting that this compound may also have potential anticancer effects .
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-17(11-1-2-13-15(9-11)27-10-19-13)22-6-3-12(4-7-22)23-18(25)16-14(20-21-23)5-8-26-16/h1-2,5,8-10,12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIHEIGJZXZWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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